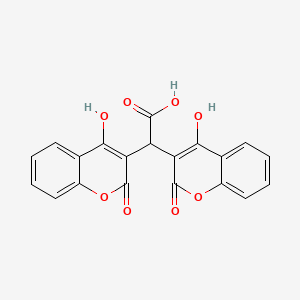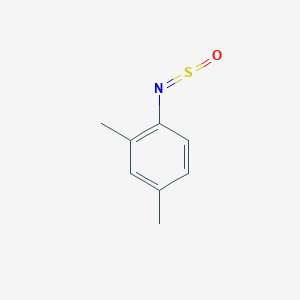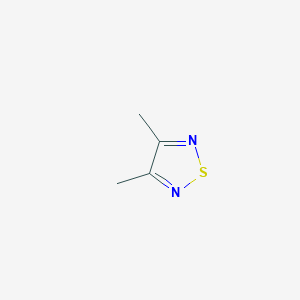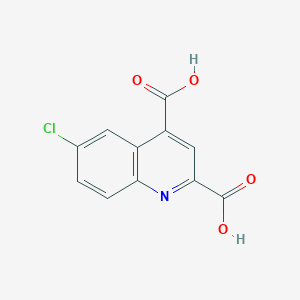
6-Chloroquinoline-2,4-dicarboxylic acid
説明
6-Chloroquinoline-2,4-dicarboxylic acid is a chemical compound with the molecular formula C11H6ClNO4 and a molecular weight of 251.63 . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for 6-Chloroquinoline-2,4-dicarboxylic acid is 1S/C11H6ClNO4/c12-5-1-2-8-6 (3-5)7 (10 (14)15)4-9 (13-8)11 (16)17/h1-4H, (H,14,15) (H,16,17) .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Chloroquinoline-2,4-dicarboxylic acid:
Pharmaceutical Development
6-Chloroquinoline-2,4-dicarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its quinoline structure is crucial for developing drugs with antimalarial, antibacterial, and antiviral properties. Researchers utilize this compound to create new therapeutic agents targeting diseases like malaria and tuberculosis .
Organic Synthesis
This compound is widely used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities, which are essential in the development of new materials and chemical reactions. It serves as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .
Coordination Chemistry
In coordination chemistry, 6-Chloroquinoline-2,4-dicarboxylic acid acts as a ligand to form metal complexes. These complexes are studied for their potential applications in catalysis, material science, and as models for biological systems. The compound’s ability to coordinate with various metals makes it valuable for exploring new catalytic processes and materials .
Material Science
Researchers in material science use 6-Chloroquinoline-2,4-dicarboxylic acid to develop new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics. This application is particularly relevant in the development of advanced materials for industrial and technological uses .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent for various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, including chromatography and spectroscopy. This ensures accurate and reliable results in chemical analysis .
Biological Research
6-Chloroquinoline-2,4-dicarboxylic acid is employed in biological research to study its effects on biological systems. Researchers investigate its potential as a bioactive molecule, examining its interactions with enzymes, receptors, and other biological targets. This research can lead to the discovery of new biological pathways and therapeutic targets .
Environmental Science
In environmental science, this compound is used to study the degradation and environmental impact of quinoline derivatives. Researchers assess its behavior in different environmental conditions to understand its persistence, toxicity, and potential risks. This information is crucial for developing strategies to mitigate environmental contamination .
Chemical Education
Finally, 6-Chloroquinoline-2,4-dicarboxylic acid is used in chemical education as a model compound to teach various concepts in organic and inorganic chemistry. Its synthesis, reactivity, and applications provide valuable learning experiences for students, helping them understand complex chemical principles and techniques .
Safety and Hazards
作用機序
Target of Action
It’s structurally similar to chloroquine, an antimalarial drug . Chloroquine primarily targets the heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue accumulating toxic heme, leading to the parasite’s death .
Biochemical Pathways
Chloroquine, a structurally similar compound, affects the heme to hemazoin conversion pathway in plasmodium species .
Result of Action
Chloroquine, a structurally similar compound, causes the accumulation of toxic heme in plasmodium species, leading to the parasite’s death .
特性
IUPAC Name |
6-chloroquinoline-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQAFAWQKBSEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351507 | |
| Record name | 6-chloroquinoline-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-2,4-dicarboxylic acid | |
CAS RN |
62482-28-4 | |
| Record name | 6-chloroquinoline-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)
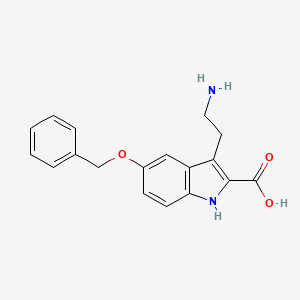
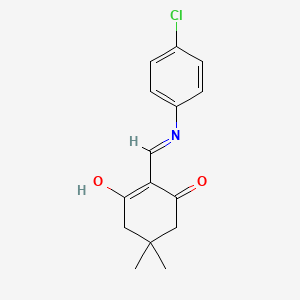
![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)
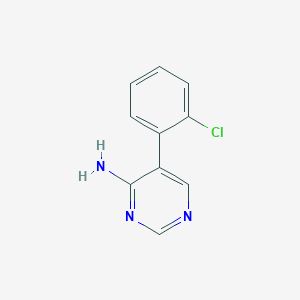


![Benzamide, N-[(cyclopropylamino)thioxomethyl]-](/img/structure/B3032841.png)
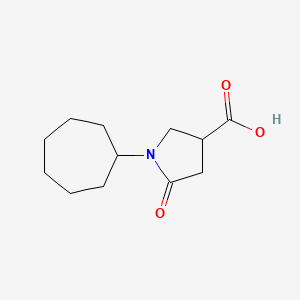
![3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3032844.png)
